molecular formula C13H18N2O2 B267542 3-(acetylamino)-N-butylbenzamide

3-(acetylamino)-N-butylbenzamide

Cat. No. B267542
M. Wt: 234.29 g/mol
InChI Key: ZTHZFLXXQTZXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(acetylamino)-N-butylbenzamide, also known as N-(3-acetamidobutyl)-3-aminobenzamide or ABBA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family of compounds and has been found to have a variety of biochemical and physiological effects that make it an attractive target for further investigation.

Mechanism of Action

The mechanism of action of 3-(acetylamino)-3-(acetylamino)-N-butylbenzamidebutylbenzamide is not fully understood, but it is believed to act as a PARP inhibitor. By inhibiting the activity of PARP, this compound may be able to disrupt DNA repair processes and promote cell death in cancer cells.
Biochemical and Physiological Effects
In addition to its potential applications in cancer treatment, 3-(acetylamino)-3-(acetylamino)-N-butylbenzamidebutylbenzamide has also been found to have a variety of other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of nitric oxide synthase, an enzyme that plays a key role in the production of nitric oxide, a signaling molecule that is involved in a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(acetylamino)-3-(acetylamino)-N-butylbenzamidebutylbenzamide in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on 3-(acetylamino)-3-(acetylamino)-N-butylbenzamidebutylbenzamide. One area of interest is the development of more potent and selective PARP inhibitors for use in cancer treatment. Additionally, there is interest in exploring the potential therapeutic applications of this compound in other areas, such as neurodegenerative diseases and inflammation. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 3-(acetylamino)-3-(acetylamino)-N-butylbenzamidebutylbenzamide can be achieved using a variety of methods. One common method involves the reaction of 3-aminobenzoic acid with butylamine in the presence of acetic anhydride. This reaction results in the formation of the intermediate 3-(acetylamino)-N-butylbenzamide(3-acetamidobutyl)-3-aminobenzoic acid, which can then be converted to the final product through the addition of sodium hydroxide.

Scientific Research Applications

3-(acetylamino)-3-(acetylamino)-N-butylbenzamidebutylbenzamide has been studied extensively for its potential applications in scientific research. One area of research that has received particular attention is its use as a tool for investigating the role of poly(ADP-ribose) polymerase (PARP) in DNA repair processes. PARP is an enzyme that plays a critical role in repairing damaged DNA, and inhibitors of this enzyme have been shown to have potential therapeutic applications in cancer treatment.

properties

Product Name

3-(acetylamino)-N-butylbenzamide

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

3-acetamido-N-butylbenzamide

InChI

InChI=1S/C13H18N2O2/c1-3-4-8-14-13(17)11-6-5-7-12(9-11)15-10(2)16/h5-7,9H,3-4,8H2,1-2H3,(H,14,17)(H,15,16)

InChI Key

ZTHZFLXXQTZXLI-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C

Canonical SMILES

CCCCNC(=O)C1=CC(=CC=C1)NC(=O)C

Origin of Product

United States

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